molecular formula C11H13NO2 B064687 6-Amino-2,2-dimethyl-chroman-4-one CAS No. 186774-62-9

6-Amino-2,2-dimethyl-chroman-4-one

Cat. No. B064687
M. Wt: 191.23 g/mol
InChI Key: RLSGWLLNYBYPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,2-dimethyl-chroman-4-one is a compound that has been utilized as a key intermediate in the synthesis of complex molecules. This compound serves as a crucial building block in organic synthesis due to its unique chemical structure, which allows for various chemical transformations.

Synthesis Analysis

The synthesis of 6-Amino-2,2-dimethyl-chroman-4-one involves starting from paracetamol and passing through several intermediates, including 4′acetoxyacetanilide and 6-acetamido-2,2-dimethylchroman-4-one. The amino group is diazotized, and subsequent reactions lead to the formation of the desired chroman-4-one derivative. This pathway demonstrates an efficient and simple synthesis method (Kamat, Asolkar, & Kirtany, 2013).

Scientific Research Applications

  • Organic Synthesis

    • A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2- (2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation, respectively .
    • The method involves the use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .
    • The title products were obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .
  • Chemical Synthesis

    • Chroman-4-one is an important intermediate and component in organic synthesis . The structural diversity found in the chroman-4-one family has led to its division into several categories, including benzyl-4-chromanones, flavanones (2-phenyl-4-chromanones), isoflavones (3-phenyl-4-chromanones), spirochromanones, and C-4 modified chroman-4-ones, such as oxime derivatives .
    • Due to the poor yield in the case of chemical synthesis and the expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Visible-light Synthesis

    • A visible-light synthesis of 4-substituted-chroman-2-ones has been reported . This method could potentially be applied to the synthesis of “6-Amino-2,2-dimethyl-chroman-4-one” and its analogs .
  • Chemical Industry

    • Chroman-4-one is an important intermediate and component in organic synthesis . The structural diversity found in the chroman-4-one family has led to its division into several categories, including benzyl-4-chromanones, flavanones (2-phenyl-4-chromanones), isoflavones (3-phenyl-4-chromanones), spirochromanones, and C-4 modified chroman-4-ones, such as oxime derivatives .
    • Due to the poor yield in the case of chemical synthesis and the expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Safety And Hazards

The compound is classified as having acute oral toxicity (Category 4) and chronic aquatic toxicity (Category 2) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

Chromanone is a privileged scaffold in medicinal research, acting as a major building block in a large class of medicinal compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

6-amino-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSGWLLNYBYPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649605
Record name 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,2-dimethyl-chroman-4-one

CAS RN

186774-62-9
Record name 6-Amino-2,3-dihydro-2,2-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186774-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186774-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2,2-dimethyl-chroman-4-one
Reactant of Route 2
6-Amino-2,2-dimethyl-chroman-4-one
Reactant of Route 3
Reactant of Route 3
6-Amino-2,2-dimethyl-chroman-4-one
Reactant of Route 4
6-Amino-2,2-dimethyl-chroman-4-one
Reactant of Route 5
6-Amino-2,2-dimethyl-chroman-4-one
Reactant of Route 6
6-Amino-2,2-dimethyl-chroman-4-one

Citations

For This Compound
2
Citations
FC Solis - 2004 - search.proquest.com
Pathways to the synthesis of Fusarochromanone (FC-101), a potent angiogenesis inhibitor, have been developed. The intermediate 5-amino-6-iodo-2, 2-dimethylchroman-4-one (56) …
Number of citations: 1 search.proquest.com
NVG RU, SAP RU, TSA RU, NMN RU… - BIOCHEM …, 1993 - sumobrain.org
The present invention relates to the field of organic chemistry and pharmacology and describes novel asymmetric derivatives of polyphenols of the dinaphthalene series of general …
Number of citations: 0 www.sumobrain.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.